

3-Methyl-2-pentanol chemical properties

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Compound of Interest

Compound Name: 3-Methyl-2-pentanol

Cat. No.: B7798646

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Core Chemical and Physical Properties

3-Methyl-2-pentanol, with the IUPAC name 3-methylpentan-2-ol, is a secondary alcohol.^[1] It is a colorless liquid at room temperature.^{[2][3]} This compound has been identified as a component of hops and its presence in urine can indicate exposure to 3-methylpentane.^[2]

Structural and General Data

The fundamental identifiers and structural information for **3-Methyl-2-pentanol** are summarized below.

Property	Value	Reference
IUPAC Name	3-Methylpentan-2-ol	^{[1][2]}
CAS Number	565-60-6	^{[1][4]}
Chemical Formula	C ₆ H ₁₄ O	^{[2][4]}
Molar Mass	102.174 g/mol	^[2]
SMILES	<chem>OC(C)C(C)CC</chem>	^[2]
InChI Key	ZXNBBWHRUSXUFZ-UHFFFAOYSA-N	^{[2][4]}

Physicochemical Properties

Quantitative physical and chemical properties are crucial for handling, formulation, and experimental design.

Property	Value	Conditions	Reference
Appearance	Colorless liquid	Standard	[2][3]
Boiling Point	133.0 - 135.0 °C	760 mmHg	[3]
Density	0.8307 g/cm ³	20 °C	[2]
0.827 - 0.833 g/cm ³	25 °C	[3]	
Solubility in Water	19 g/L	Standard	[2]
Solubility	Soluble	In ethanol, diethyl ether	[2]
Refractive Index	1.415 - 1.421	20 °C	[3]
Vapor Pressure	~3.7 mmHg	25 °C (estimated)	[3]
Flash Point	40.56 °C	Closed cup	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of **3-Methyl-2-pentanol**.

Infrared (IR) Spectroscopy

As an alcohol, **3-Methyl-2-pentanol** exhibits characteristic IR absorptions. The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[5]

Functional Group	Absorption Range (cm ⁻¹)	Description	Reference
O-H Stretch	3500 - 3200	Strong, Broad	[6]
C-H Stretch (sp ³)	3000 - 2850	Strong	[7]
C-O Stretch	1260 - 1050	Strong	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR data provides information on the hydrogen environments within the molecule.

Assignment (^1H)	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference
-OH	2.22	[8]		
H on C2	3.69 / 3.66	J=4.7, J=6.3	[8]	
H on C3	1.56 - 1.44	[8]		
CH ₃ on C2	1.143 / 1.113	[8]		
CH ₂ on C4	1.42 / 1.35	[8]		
CH ₃ on C3	0.910 / 0.906	[8]		
CH ₃ on C5	0.886 / 0.860	[8]		

Note: NMR data can vary based on solvent and instrument frequency. The provided data is an example.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry results in characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Description	Reference
45.0	99.99	$[\text{C}_2\text{H}_5\text{O}]^+$, base peak	[1]
56.0	~14 - 16	[1]	
41.0	~13 - 15	[1]	
29.0	~11	$[\text{C}_2\text{H}_5]^+$	[1]

Experimental Protocols

The following sections detail generalized protocols for determining the key physicochemical and spectroscopic properties of a liquid alcohol like **3-Methyl-2-pentanol**.

Determination of Boiling Point (Capillary Method)

This method, often employing a Thiele tube, is suitable for small sample volumes.[\[9\]](#)

Methodology:

- **Preparation:** A small sample (~0.5 mL) is placed in a small test tube (Durham tube). An inverted capillary tube (sealed at one end) is placed inside the test tube with its open end submerged in the liquid.[\[9\]](#)
- **Assembly:** The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).[\[9\]](#)
- **Heating:** The heating bath is heated gently and steadily.[\[10\]](#)
- **Observation:** As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[\[10\]](#)
- **Measurement:** The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[\[9\]](#)[\[10\]](#)

Determination of Density

This protocol uses basic laboratory equipment to determine the density of a liquid.[\[11\]](#)[\[12\]](#)

Methodology:

- **Mass of Cylinder:** Weigh a clean, dry graduated cylinder on an electronic balance and record its mass (m_1).[\[12\]](#)
- **Volume Measurement:** Add a specific volume of **3-Methyl-2-pentanol** (e.g., 10 mL) to the graduated cylinder. Record the volume (V) precisely, reading from the bottom of the meniscus.[\[12\]](#)

- Mass of Liquid and Cylinder: Weigh the graduated cylinder containing the liquid and record the combined mass (m_2).[\[12\]](#)
- Calculation:
 - Calculate the mass of the liquid: $m_{\text{liquid}} = m_2 - m_1$
 - Calculate the density (ρ): $\rho = m_{\text{liquid}} / V$ [\[11\]](#)
- Replication: Repeat the procedure at least two more times and calculate the average density to ensure precision.[\[12\]](#)

Determination of Solubility in Water

This qualitative test determines the miscibility of the alcohol in a polar solvent like water.

Methodology:

- Solvent Preparation: Place a known volume of deionized water (e.g., 1 mL) into a clean test tube.[\[13\]](#)
- Solute Addition: Add **3-Methyl-2-pentanol** to the water dropwise, shaking the tube after each addition.[\[13\]](#)
- Observation: Observe the mixture for signs of dissolution.
 - Soluble: A single, clear phase remains after adding approximately 20 drops.[\[13\]](#)
 - Partially Soluble: The initial drops dissolve, but subsequent additions result in the formation of a persistent second layer or cloudiness.[\[13\]](#)
 - Insoluble: The first drop does not dissolve and a distinct second layer is immediately visible.
- Recording: Record the results as soluble, partially soluble, or insoluble. **3-Methyl-2-pentanol** is expected to be partially soluble.[\[2\]](#)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For alcohols, headspace analysis is often preferred to avoid injecting non-volatile matrix components.^[14]

Methodology:

- **Sample Preparation:** Place a small, precise volume of the sample (or a solution of the sample in a suitable solvent) into a headspace vial. If required, add an internal standard (e.g., n-propanol for ethanol analysis).^[15]
- **Incubation:** Seal the vial and place it in the headspace autosampler. The sample is heated at a controlled temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow volatile components to equilibrate into the gas phase above the liquid.^[15]
- **Injection:** A sample of the headspace gas is automatically injected into the GC inlet.
- **GC Separation:** The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., SUPELCOWAX 10). The column oven temperature is programmed to ramp up (e.g., start at 40°C, ramp to 250°C) to separate components based on their boiling points and interactions with the column's stationary phase.^[14]
- **MS Detection:** As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.
- **Data Analysis:** The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound by comparing them to a spectral library (e.g., NIST).

Analysis by Infrared (IR) Spectroscopy

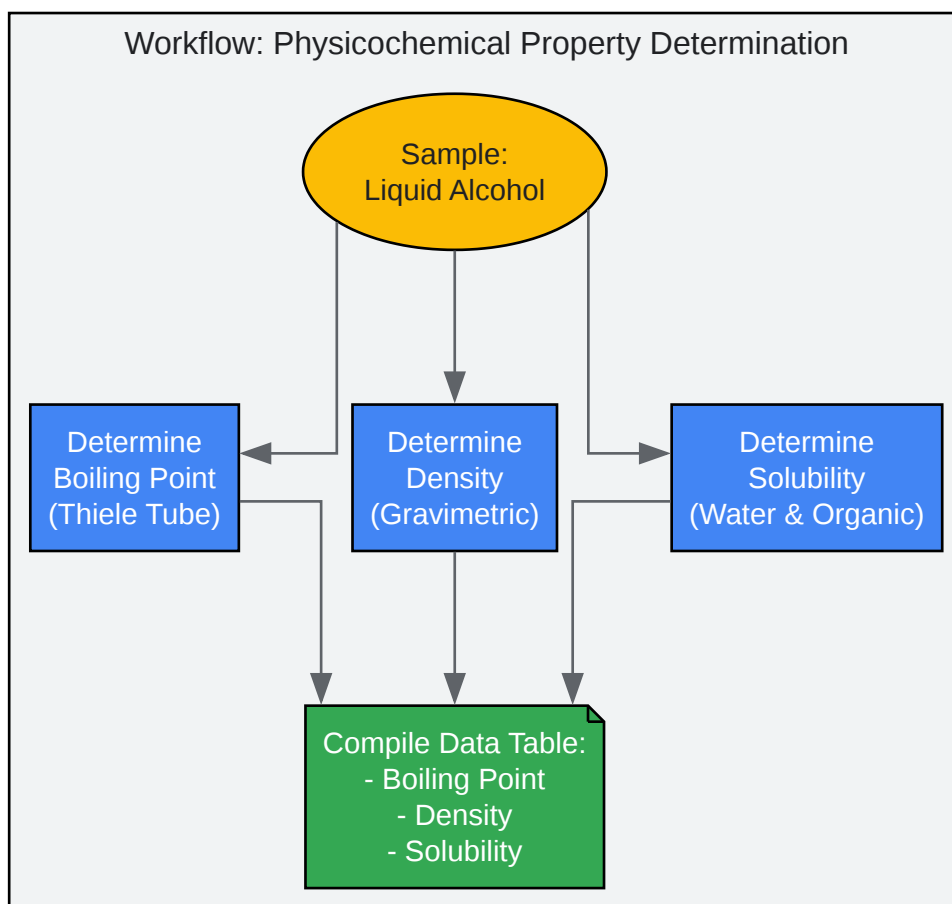
This protocol is for obtaining an IR spectrum of a neat liquid sample.

Methodology:

- Instrument Setup: Ensure the IR spectrometer (often an FTIR instrument) is powered on and the sample compartment is clean.[\[7\]](#)
- Background Spectrum: Record a background spectrum of the empty sample holder (e.g., salt plates) or the clean ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.[\[7\]](#)
- Sample Application:
 - For Transmission (Salt Plates): Place one or two drops of **3-Methyl-2-pentanol** onto a salt plate (e.g., NaCl or KBr) and carefully place a second plate on top to create a thin liquid film.
 - For Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
- Spectrum Acquisition: Place the sample into the spectrometer and acquire the spectrum. Typically, multiple scans (e.g., 128) are averaged to improve the signal-to-noise ratio.[\[16\]](#)
- Data Analysis: The resulting spectrum (plotting absorbance or transmittance vs. wavenumber) is analyzed. Identify the characteristic absorption bands corresponding to the O-H, C-H, and C-O functional groups to confirm the compound's identity.[\[6\]](#)

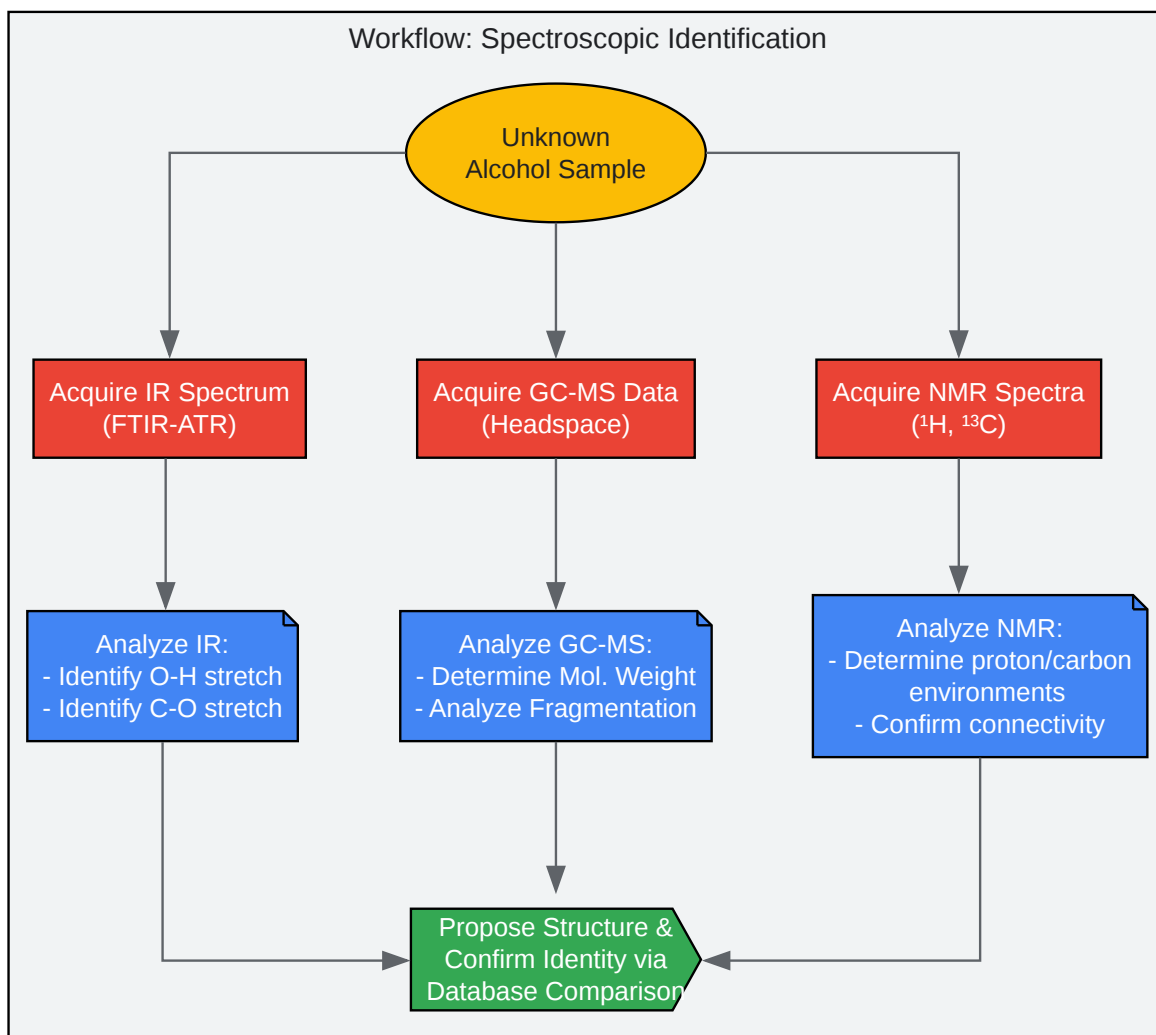
Visualized Workflows

The following diagrams illustrate logical workflows for the characterization and identification of **3-Methyl-2-pentanol**.



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Caption: General workflow for determining key physical properties of a liquid alcohol.



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Caption: Workflow for the structural elucidation and identification of an alcohol.

Safety and Handling

3-Methyl-2-pentanol is a flammable liquid and vapor and causes serious eye irritation.[1][2]

- Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools. Wear protective gloves and eye/face protection. Wash skin thoroughly after handling.

- Storage: Store in a well-ventilated place and keep the container tightly closed. Keep cool.
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[17]

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